3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile
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Overview
Description
3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is a complex organic compound that features a thiazole ring, a piperazine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a thiazole precursor, followed by the introduction of a piperazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The thiazole and piperazine moieties can bind to receptors or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is unique due to its combination of a thiazole ring, a piperazine moiety, and a thiophene group. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c16-4-2-5-18-6-8-19(9-7-18)15-17-14(20)13(22-15)11-12-3-1-10-21-12/h1,3,10-11H,2,5-9H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPHRAJFSWLCSC-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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